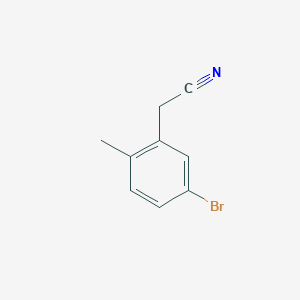

2-(5-Bromo-2-methylphenyl)acetonitrile

Description

Significance of Acetonitrile (B52724) Derivatives in Synthetic Chemistry

Acetonitrile (CH₃CN) is the simplest organic nitrile and serves as a foundational two-carbon building block in organic synthesis. wikipedia.orgresearchgate.net Beyond its common use as a polar aprotic solvent in laboratories and industrial processes, including high-performance liquid chromatography (HPLC) and butadiene purification, its chemical reactivity is of great importance. wikipedia.org Acetonitrile derivatives are characterized by the presence of the nitrile group (-C≡N), which, along with the adjacent carbon atoms, provides multiple active sites for chemical transformations. mdpi.com

These compounds are crucial intermediates for producing a wide array of useful chemicals, including pharmaceuticals and dyes. mdpi.comontosight.ai The faintly acidic nature of the methyl protons in acetonitrile allows for deprotonation to form a nucleophile, while the nitrogen atom's lone pair of electrons can also act as a nucleophile. mdpi.com Furthermore, acetonitrile can be a source of cyanomethyl radicals (•CH₂CN) or cyanide radicals (•CN), making it a versatile synthon in many organic reactions. mdpi.com Its ability to act as a nitrogen source is widely exploited in the synthesis of nitrogen-containing heterocycles, which are prevalent structures in medicinal chemistry. mdpi.comresearchgate.net

Role of Substituted Phenylacetonitriles as Versatile Synthons

Substituted phenylacetonitriles represent a significant subclass of acetonitrile derivatives, where a phenyl ring is attached to the carbon atom adjacent to the nitrile group. These compounds are highly valuable as intermediates, or synthons, in the synthesis of complex organic molecules. google.com Their utility is particularly prominent in the pharmaceutical industry, where they serve as precursors for numerous drugs across various classes, such as antiarrhythmics, antidepressants, antihistamines, and diuretics. google.com They are also used as starting materials for agrochemicals like fungicides and insecticides.

The synthetic versatility of phenylacetonitriles stems from the reactivity of the benzylic carbon (the carbon atom attached to both the phenyl ring and the nitrile group). The protons on this carbon are acidic and can be removed by a base, facilitating a variety of carbon-carbon bond-forming reactions. orgsyn.org A common and industrially significant method for their preparation is the nucleophilic substitution of a substituted benzyl (B1604629) halide with an alkali metal cyanide. google.com The ability to introduce a wide range of substituents onto the phenyl ring allows for the synthesis of a diverse library of compounds with tailored properties. nih.gov For instance, nitro-substituted phenylacetonitriles can be prepared from the corresponding nitro-substituted benzyl halides, expanding their application in further chemical transformations.

Overview of Research Trajectories for 2-(5-Bromo-2-methylphenyl)acetonitrile

This compound, with the molecular formula C₉H₈BrN, is an important chemical intermediate whose research applications are primarily focused on pharmaceutical synthesis and the exploration of its biological activities. uni.lu The specific substitution pattern on the phenyl ring—a bromine atom at position 5 and a methyl group at position 2—is crucial for its utility as a building block in the creation of more complex molecules. The value of the 2-methyl-5-bromophenyl moiety is highlighted by its presence in intermediates used for synthesizing marketable drugs. For example, the related compound 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene (B586799) is a key intermediate in the synthesis of canagliflozin, a medication used to treat type 2 diabetes. google.com

Beyond its role as a synthetic intermediate, research has indicated that derivatives of this compound possess potential biological activities. Studies have explored its utility as a lead compound in drug discovery, with investigations into several therapeutic areas:

Anticancer Activity : Research suggests that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, indicating potential for development as an anticancer agent.

Antimicrobial Activity : The compound has been investigated for its activity against both Gram-positive and Gram-negative bacteria, showing potential as a foundation for new antimicrobial drugs.

Anti-inflammatory Effects : In some experimental models, the compound has demonstrated an ability to reduce inflammation, suggesting it could be beneficial in treating certain inflammatory conditions.

These research avenues underscore the significance of this compound as a versatile compound with considerable potential in the development of new therapeutic agents.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1231244-85-1 |

| Molecular Formula | C₉H₈BrN |

| Molecular Weight | 210.07 g/mol |

| Monoisotopic Mass | 208.984 g/mol |

| Storage Condition | Room temperature, dry environment |

Data sourced from references uni.lumyskinrecipes.com.

Table 2: Summary of Research Findings for this compound

| Research Area | Key Findings | Reference |

| Synthetic Intermediate | Serves as a valuable intermediate in the synthesis of pharmaceutical compounds, leveraging its specific substitution pattern for building complex molecules. | |

| Anticancer Potential | Derivatives have shown cytotoxic effects against various cancer cell lines in research studies. | |

| Antimicrobial Potential | Exhibits activity against a range of bacterial strains, suggesting a possible role in antibiotic development. | |

| Anti-inflammatory Potential | Has been shown to reduce inflammation in certain experimental models. |

Structure

3D Structure

Properties

IUPAC Name |

2-(5-bromo-2-methylphenyl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN/c1-7-2-3-9(10)6-8(7)4-5-11/h2-3,6H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNMZUCWQQWFUML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Br)CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1231244-85-1 | |

| Record name | 2-(5-bromo-2-methylphenyl)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity, Derivatization, and Mechanistic Studies of 2 5 Bromo 2 Methylphenyl Acetonitrile

Reactivity of the Nitrile Functionality

The nitrile group (-C≡N) is a key functional group that significantly influences the reactivity of 2-(5-bromo-2-methylphenyl)acetonitrile. Its electronic properties and the adjacent α-carbon allow for a variety of chemical transformations.

Nucleophilic Character of the α-Carbon and its Derivatives

The carbon atom alpha (α) to the nitrile group in this compound is acidic due to the electron-withdrawing nature of the cyano group. This allows for deprotonation by a suitable base to form a resonance-stabilized carbanion. This carbanion is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions.

The nucleophilic α-carbon can react with various electrophiles, such as alkyl halides and carbonyl compounds, to introduce new substituents at this position. This reactivity is fundamental to the derivatization of this compound and is a common strategy for building molecular complexity.

Formation of Nitrogen-Containing Heterocycles

The nitrile functionality of this compound is a valuable precursor for the synthesis of various nitrogen-containing heterocycles, which are significant structural motifs in many biologically active compounds. nih.govresearchgate.net The reactivity of the nitrile group allows for its incorporation into ring systems through cyclization reactions.

For instance, arylacetonitriles can be utilized in the synthesis of indoles, a privileged scaffold in medicinal chemistry. One such method involves the palladium-catalyzed addition/cyclization of 2-(2-aminoaryl)acetonitriles with arylboronic acids, which tolerates a broad range of functional groups. mdpi.com Additionally, arylacetonitriles can serve as starting materials for the synthesis of other heterocyclic systems like pyrimidines and pyridines through various catalytic and non-traditional activation methods. mdpi.comfrontiersin.org

Interactive Table: Examples of Heterocycle Synthesis from Arylacetonitrile Precursors

| Heterocycle Class | Synthetic Strategy | Key Reagents/Catalysts | Ref. |

| Indoles | Addition/cyclization | Pd complex, Arylboronic acids | mdpi.com |

| Pyrroles | Amination-annulation | Zn(ClO4)2 | mdpi.com |

| Pyrrolo[2–b]pyrazines | Coupling reaction/cyclization | Pd(Ph3P)2Cl2, CuI | mdpi.com |

| Pyrimidines | Condensation | Chalcones, Urea/Thiourea | mdpi.com |

Cyanomethylation Reactions Catalyzed by Transition Metals

Cyanomethylation is a chemical process that introduces a cyanomethyl group (-CH2CN) into a molecule. encyclopedia.pub this compound can potentially serve as a cyanomethylating agent in reactions catalyzed by transition metals. In these reactions, the C-H bond of the acetonitrile (B52724) moiety is activated by a metal catalyst, allowing for its addition to various substrates.

Transition metals such as copper and iron have been shown to catalyze cyanomethylation reactions using acetonitrile as the cyanomethyl source. encyclopedia.pub For example, copper catalysts have been used for the cyanomethylation of imines and the cyanoalkylative aziridination of N-sulfonyl allylamines. encyclopedia.pub Iron catalysts have been employed for the cyanomethylation of amino-substituted arenes. encyclopedia.pub While these examples use acetonitrile itself, the principles can be extended to substituted acetonitriles like the title compound, allowing for the introduction of the more complex 2-(5-bromo-2-methylphenyl)methyl group.

Metal-free cyanomethylation has also emerged as a powerful tool, often utilizing oxidants like tert-butyl peroxybenzoate (TBPB) to generate a cyanomethyl radical from acetonitrile. encyclopedia.pubnih.govnih.gov This radical can then add to unsaturated systems like alkynes. encyclopedia.pubnih.gov

Reactivity of the Aromatic Ring

The benzene (B151609) ring of this compound, with its bromo, methyl, and cyanomethyl substituents, is amenable to a range of transformations, particularly at the carbon-bromine bond and through electrophilic substitution on the ring itself.

Cross-Coupling Reactions (e.g., Suzuki, Kumada) with the Aryl Bromide

The bromine atom on the aromatic ring serves as an excellent handle for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. The Suzuki and Kumada couplings are prominent examples of such transformations.

The Suzuki reaction involves the palladium-catalyzed cross-coupling of an organohalide with an organoboron compound, such as a boronic acid or ester. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is widely used for the synthesis of biaryls, styrenes, and polyolefins. wikipedia.org In the context of this compound, the aryl bromide can be coupled with a variety of organoboron reagents to introduce new aryl, vinyl, or alkyl groups at the 5-position of the phenyl ring. The reaction typically proceeds via a catalytic cycle involving oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation with the organoboron species and reductive elimination to yield the coupled product. libretexts.org

The Kumada coupling is another powerful cross-coupling reaction that utilizes a Grignard reagent as the organometallic nucleophile and is typically catalyzed by nickel or palladium complexes. wikipedia.orgorganic-chemistry.org This reaction allows for the formation of carbon-carbon bonds by coupling the aryl bromide of this compound with various alkyl, vinyl, or aryl Grignard reagents. wikipedia.org The Kumada coupling is notable for being one of the first catalytic cross-coupling methods developed and continues to be used in various synthetic applications, including industrial-scale synthesis. wikipedia.orgorganic-chemistry.org

Interactive Table: Comparison of Suzuki and Kumada Coupling Reactions

| Feature | Suzuki Coupling | Kumada Coupling |

| Organometallic Reagent | Organoboron (e.g., boronic acid) | Grignard reagent (organomagnesium) |

| Catalyst | Palladium complexes | Nickel or Palladium complexes |

| Advantages | Mild reaction conditions, low toxicity of reagents | High reactivity of Grignard reagents |

| Limitations | Base-sensitive substrates can be problematic | Grignard reagents are highly reactive and sensitive to moisture and acidic protons |

Electrophilic Aromatic Substitution Reactions

The aromatic ring of this compound can undergo electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the ring. lumenlearning.comlibretexts.org The existing substituents—the methyl group (-CH3), the cyanomethyl group (-CH2CN), and the bromine atom (-Br)—influence the rate and regioselectivity of these reactions by directing the incoming electrophile to specific positions on the ring.

The methyl group is an activating, ortho, para-directing group, while the bromine atom is a deactivating, ortho, para-director. The cyanomethyl group is a deactivating, meta-directing group. The interplay of these directing effects will determine the position of substitution. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. lumenlearning.comlibretexts.org The precise outcome of an EAS reaction on this compound would depend on the specific reaction conditions and the nature of the electrophile.

Functionalization of the Methyl Group (e.g., Benzylic Bromination)

The methyl group attached to the aromatic ring of this compound represents a key site for chemical modification, enabling the introduction of further functionality. A primary example of this is benzylic bromination, a reaction that selectively targets the C-H bonds of the methyl group due to the resonance stabilization of the resulting benzylic radical intermediate.

This transformation is commonly achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN), or under photochemical conditions. The reaction proceeds through a free-radical chain mechanism. The stability of the benzylic radical is paramount, and it is significantly influenced by the substituents on the aromatic ring. In this compound, the electron-withdrawing nature of both the bromo and cyanomethyl groups can influence the reaction rate. While electron-withdrawing groups can decrease the rate of benzylic bromination compared to electron-donating groups, the reaction remains a viable method for functionalization.

The primary product of this reaction is 2-(5-bromo-2-(bromomethyl)phenyl)acetonitrile. Careful control of reaction conditions, such as temperature and the stoichiometry of NBS, is crucial to maximize the yield of the monobrominated product and minimize the formation of the corresponding dibrominated species.

Table 1: Conditions for Benzylic Bromination of Substituted Toluenes

| Substrate | Reagents | Conditions | Solvent | Major Product |

|---|---|---|---|---|

| Toluene (B28343) | NBS, AIBN | Reflux | CCl₄ | Benzyl (B1604629) bromide |

| 2-Methylbenzonitrile | NBS, AIBN | Reflux | CCl₄ | 2-(Bromomethyl)benzonitrile |

| 4-Nitrotoluene | NBS, AIBN | Reflux | Benzene | 4-Nitrobenzyl bromide |

| This compound | NBS, AIBN | Reflux or hv | CCl₄ or CH₂Cl₂ | 2-(5-Bromo-2-(bromomethyl)phenyl)acetonitrile |

Reaction Mechanism Elucidation

Investigations into Intramolecular Rearrangements

Currently, there is a lack of specific research in the scientific literature detailing intramolecular rearrangements for this compound. Hypothetically, under forcing conditions such as high temperatures or in the presence of very strong bases, rearrangements involving the substituents could be envisioned, but these are not common transformations for this class of compounds under typical synthetic protocols. The stability of the substituted phenylacetonitrile (B145931) framework generally disfavors such processes.

Catalytic Pathways and Transition State Analysis

The benzylic bromination of this compound typically proceeds via a non-catalytic, radical-initiated pathway. However, the elucidation of the reaction mechanism can be informed by computational studies on similar systems. Transition state analysis of the benzylic bromination of toluene derivatives indicates that the rate-determining step is the abstraction of a benzylic hydrogen by a bromine radical. researchgate.net The transition state possesses significant radical character on the benzylic carbon. gla.ac.uk

The electronic effects of the substituents on the aromatic ring play a critical role in the stability of this transition state. For this compound, the electron-withdrawing bromo and cyanomethyl groups are expected to influence the energy of the transition state, potentially increasing the activation energy for hydrogen abstraction compared to toluene. researchgate.net

While direct catalytic pathways for the functionalization of this compound are not widely reported, the broader field of C-H functionalization offers potential catalytic routes. researchgate.net Transition metal catalysis, for example, could provide alternative methods for activating the benzylic C-H bond, proceeding through different mechanistic pathways than the radical-based bromination.

Applications of 2 5 Bromo 2 Methylphenyl Acetonitrile in Complex Organic Synthesis

As a Building Block for Pharmaceutical Intermediates

The reactivity of 2-(5-bromo-2-methylphenyl)acetonitrile makes it an important precursor in medicinal chemistry for the development of various pharmaceutical agents. The bromine atom can be readily substituted or used in coupling reactions, while the nitrile group can be hydrolyzed or reduced to introduce other functionalities.

Synthesis of Drug Precursors for Antidiabetic Agents (e.g., Canagliflozin and its Analogs)

A significant application of this compound is its role as a key starting material in the synthesis of precursors for Canagliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor used in the management of type 2 diabetes. The synthesis of the crucial intermediate, 2-(2-methyl-5-bromobenzyl)-5-(4-fluorophenyl)thiophene, relies on a multi-step pathway originating from precursors derived from this compound. google.comgoogle.com

The synthetic journey typically begins with the conversion of this compound to 5-bromo-2-methylbenzoic acid. This acid is then activated, often by conversion to its acid chloride using reagents like oxalyl chloride. nih.gov The resulting acyl chloride undergoes a Friedel-Crafts acylation with a substituted thiophene, such as 2-(4-fluorophenyl)thiophene, to produce a ketone intermediate: (5-bromo-2-methylphenyl)[5-(4-fluorophenyl)thiophen-2-yl]methanone. google.comnih.gov The final step in forming the key precursor involves the reduction of this ketone. Various reducing agents have been employed for this transformation, with methods using borane (B79455) complexes or triethylsilane with a Lewis acid like boron trifluoride diethyl etherate being prominent. google.comnih.govgoogle.com These reduction methods have been optimized to achieve high yields and purity, suitable for industrial production. google.compatsnap.com

Table 1: Synthesis of a Key Canagliflozin Precursor

| Step | Starting Material | Reagents | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1 | 5-bromo-2-methylbenzoic acid | Oxalyl chloride, DMF | 5-bromo-2-methylbenzoyl chloride | Not isolated | nih.gov |

| 2 | 2-(4-fluorophenyl)thiophene | 5-bromo-2-methylbenzoyl chloride, AlCl₃ | (5-bromo-2-methylphenyl)[5-(4-fluorophenyl)thiophen-2-yl]methanone | 90% | google.com |

| 3 | (5-bromo-2-methylphenyl)[5-(4-fluorophenyl)thiophen-2-yl]methanone | Borane-tetrahydrofuran complex | 2-(2-methyl-5-bromobenzyl)-5-(4-fluorophenyl)thiophene | 97.7% | google.com |

| 3 (alternative) | (5-bromo-2-methylphenyl)[5-(4-fluorophenyl)thiophen-2-yl]methanone | Triethylsilane, BF₃·OEt₂ | 2-(2-methyl-5-bromobenzyl)-5-(4-fluorophenyl)thiophene | 77% | nih.gov |

Precursors for Agents Targeting Neurological and Cardiovascular Conditions

The structural motif of a substituted phenyl ring, present in this compound, is a common feature in drugs targeting neurological and cardiovascular diseases. While direct synthesis of a marketed drug from this specific acetonitrile (B52724) derivative is not extensively documented, its analogs and the chemical principles it embodies are relevant.

For instance, the development of potent dual endothelin receptor antagonists like Macitentan, used for treating pulmonary arterial hypertension, involves the synthesis of complex molecules containing brominated aromatic rings. researchgate.netnih.gov The synthetic strategies for such drugs often rely on building blocks that allow for the precise introduction of substituted aryl groups. acs.org The reactivity of the bromine atom in compounds like this compound would be suitable for palladium-catalyzed cross-coupling reactions, a common method for constructing the carbon-carbon and carbon-heteroatom bonds found in many cardiovascular drugs.

Similarly, in the realm of neurological agents, compounds with multifaceted pharmacology often incorporate substituted phenyl groups. google.com The psychoactive substance "Bromo-DragonFLY," for example, features a brominated benzodifuran core, highlighting the use of brominated precursors in the synthesis of neurologically active compounds. nih.gov The this compound scaffold provides a platform from which such complex polycyclic systems could potentially be elaborated.

Development of Diverse Small Molecule Scaffolds

This compound is considered a versatile building block for creating libraries of diverse small molecules for drug discovery. An isomeric compound, 2-(4-Bromo-2-methylphenyl)acetonitrile, is explicitly described as a "versatile small molecule scaffold," a characterization that applies equally to the 5-bromo isomer due to its similar reactive sites. biosynth.com

The utility of this compound as a scaffold stems from its two primary reactive handles:

The Bromine Atom: This site is ideal for a range of metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the attachment of various other aryl, alkyl, or alkyne groups, rapidly increasing molecular complexity.

The Acetonitrile Group: The nitrile moiety (C≡N) is a valuable functional group that can be chemically transformed in several ways. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or reacted with organometallic reagents to form ketones. This versatility allows for the introduction of a wide array of different pharmacophores. mdpi.com

This dual reactivity enables chemists to systematically modify the core structure, generating a library of related compounds that can be screened for biological activity against various therapeutic targets.

As an Intermediate for Agrochemical Synthesis

The synthesis of active ingredients for agrochemicals often parallels pharmaceutical synthesis, utilizing versatile intermediates that can be functionalized to achieve desired biological effects. While specific, large-scale applications of this compound in the agrochemical industry are not widely published, related compounds and the chemical principles involved suggest its potential utility.

Role in Herbicide Development

The development of novel herbicides often involves the exploration of new chemical scaffolds that can interact with biological targets in weeds. While direct evidence linking this compound to a commercial herbicide is scarce, the structural motifs are relevant. Phenylacetonitrile (B145931) derivatives are known precursors in various chemical syntheses, and the introduction of halogen atoms like bromine is a common strategy in agrochemical design to enhance efficacy and modulate physical properties.

Contribution to Pesticide Synthesis

In the broader context of pesticide synthesis, brominated organic intermediates are frequently used. google.com For example, the analysis of pesticide residues in food often involves methods designed to detect a wide range of compounds, including those containing acetonitrile and halogenated phenyl groups. researchgate.net The inherent reactivity of the this compound structure makes it a plausible, if not yet widely documented, intermediate for synthesizing complex molecules with potential pesticidal activity. Its ability to undergo various transformations allows for the creation of diverse structures that could be screened for insecticidal or fungicidal properties.

Synthesis of Advanced Materials and Specialty Chemicals

The unique chemical architecture of this compound, featuring a reactive nitrile group, an activatable methylene (B1212753) bridge, and a bromo-substituted aromatic ring, positions it as a versatile precursor in the synthesis of a variety of advanced materials and specialty chemicals. The interplay of these functional groups allows for its incorporation into polymeric structures and its use as a foundational element in the construction of complex dye and pigment molecules.

Precursors for Polymers or Functional Materials

While specific homopolymers of this compound are not extensively documented in publicly available research, the reactivity of its functional groups suggests its potential as a comonomer or a building block for functional polymers. The nitrile group and the bromine atom offer distinct pathways for polymerization and functionalization.

The nitrile group can be a key participant in polymerization reactions. For instance, under specific catalytic conditions, the triple bond of the nitrile can undergo addition polymerization to form polymers with a conjugated poly(imine) backbone (-C=N-)n. Such polymers are of interest for their potential semiconductor properties and applications in electronic devices.

Furthermore, the bromine atom on the phenyl ring provides a site for various cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings. This allows for the incorporation of the this compound unit into the backbone or as a pendant group of a polymer chain. For example, it could be coupled with a di-boronic acid ester in a Suzuki polymerization to create a poly-phenylene type polymer. The properties of the resulting polymer, such as its solubility, thermal stability, and photophysical characteristics, could be tuned by the choice of the comonomer.

The active methylene group, situated between the phenyl ring and the nitrile group, also presents opportunities for polymer synthesis. It can be deprotonated to form a carbanion, which can then initiate anionic polymerization of other monomers like acrylates or styrenes. This would result in a polymer with the this compound moiety at the chain end, which could then be further functionalized via the bromine atom.

Below is a table summarizing the potential polymerization strategies involving this compound:

| Polymerization Strategy | Reactive Site on this compound | Potential Polymer Type | Potential Applications |

| Addition Polymerization | Nitrile group | Poly(imine) | Organic electronics, semiconductors |

| Cross-Coupling Polymerization | Bromine atom | Poly(phenylene) and related conjugated polymers | Light-emitting diodes, photovoltaics |

| Anionic Polymerization Initiator | Active methylene group | Polymers with functional end-groups | Surface modification, block copolymers |

Role in Dye Synthesis or Pigment Production

Historically, phenylacetonitrile and its derivatives have served as important intermediates in the synthesis of various classes of dyes. google.com The chemical functionalities of this compound make it a plausible precursor for the synthesis of novel dyes and pigments with tailored properties.

A primary route to dye synthesis involving aromatic compounds is the formation of azo dyes. unb.cacuhk.edu.hkresearchgate.net While this compound itself is not a direct precursor for azo coupling, it can be chemically transformed into a suitable coupling component or a diazonium salt precursor. For example, reduction of the nitrile group would yield an amine, 2-(5-bromo-2-methylphenyl)ethanamine. This primary amine could then be diazotized and coupled with an electron-rich aromatic compound, such as a phenol (B47542) or an aniline (B41778) derivative, to form a complex azo dye. The presence of the bromo and methyl substituents on the phenyl ring would be expected to influence the final color of the dye, as well as its fastness properties.

The active methylene group can also be a key reactive site for the synthesis of certain classes of dyes. For instance, it can undergo condensation reactions with various electrophiles. A classic example is the Knoevenagel condensation with an aromatic aldehyde. This would lead to the formation of a substituted acrylonitrile (B1666552) derivative with an extended π-conjugated system, a common feature in chromophores. The resulting compound could potentially be a dye itself or a key intermediate for more complex dye structures.

Furthermore, the nitrile group can be a precursor to other chromophoric systems. For example, it can react with organometallic reagents or participate in cyclization reactions to form heterocyclic systems that are often the core of high-performance pigments.

The following table outlines potential pathways for the utilization of this compound in dye and pigment synthesis:

| Dye/Pigment Class | Synthetic Strategy | Role of this compound |

| Azo Dyes | Reduction of nitrile to amine, followed by diazotization and coupling. | Precursor to the diazonium salt component. |

| Methine Dyes | Knoevenagel condensation of the active methylene group with an aldehyde. | The nucleophilic component in the condensation reaction. |

| Heterocyclic Pigments | Cyclization reactions involving the nitrile group. | A building block for the heterocyclic core. |

Advanced Spectroscopic and Structural Characterization in Support of Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Investigations

NMR spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules in solution. For a molecule such as "2-(5-Bromo-2-methylphenyl)acetonitrile," with its distinct aromatic and aliphatic regions, ¹H and ¹³C-NMR provide unambiguous evidence of its constitution.

Detailed ¹H-NMR and ¹³C-NMR Analysis for Structural Elucidation of Complex Reaction Products

¹H-NMR Spectroscopy: The proton NMR spectrum is expected to exhibit characteristic signals corresponding to the methyl, methylene (B1212753), and aromatic protons. The methyl group protons on the phenyl ring would likely appear as a singlet in the upfield region. The methylene protons of the acetonitrile (B52724) moiety would also present as a singlet. The aromatic region would display a more complex pattern due to the substitution on the benzene (B151609) ring. The protons on the aromatic ring would show distinct multiplicities and coupling constants based on their positions relative to the bromo and methyl substituents.

¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum would complement the proton NMR data by providing information on the carbon skeleton. Distinct signals would be expected for the methyl carbon, the methylene carbon, the nitrile carbon, and the six aromatic carbons. The chemical shifts of the aromatic carbons would be influenced by the electron-withdrawing effect of the bromine atom and the electron-donating nature of the methyl group.

A detailed analysis of these spectra is crucial when "this compound" is used as a starting material in a chemical synthesis. The resulting products would have their own unique NMR signatures, and a comparison with the starting material's spectrum would confirm the success of the reaction and the structure of the product.

Interactive Data Table: Predicted ¹H-NMR and ¹³C-NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Methyl (CH₃) | ~2.3 | ~20 |

| Methylene (CH₂) | ~3.7 | ~25 |

| Aromatic (C-H) | 7.0 - 7.5 | 125 - 140 |

| Aromatic (C-Br) | - | ~120 |

| Aromatic (C-CH₃) | - | ~138 |

| Aromatic (C-CH₂CN) | - | ~130 |

| Nitrile (CN) | - | ~118 |

Note: These are predicted values and may differ from experimental results.

Advanced NMR Techniques for Stereochemical and Regioisomeric Assignment

In reactions where "this compound" is transformed into more complex molecules, issues of stereochemistry and regioisomerism often arise. Advanced NMR techniques are indispensable for resolving these structural ambiguities.

Two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to establish connectivity between protons and carbons. For instance, an HMBC experiment could definitively link the methylene protons to the aromatic ring at the correct position. In cases where chiral centers are formed, techniques like NOE (Nuclear Overhauser Effect) spectroscopy or the use of chiral derivatizing agents followed by NMR analysis would be necessary to determine the relative or absolute stereochemistry.

Mass Spectrometry for Reaction Monitoring and Product Confirmation

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weights and elemental compositions.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination in Complex Mixtures

High-Resolution Mass Spectrometry (HRMS) is particularly valuable for the analysis of "this compound" and its reaction products. The molecular formula of this compound is C₉H₈BrN. HRMS can measure the mass of the molecular ion with very high precision, which allows for the unambiguous determination of its elemental composition. This is especially important in complex reaction mixtures where multiple products with similar nominal masses may be present. The characteristic isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br) would serve as a clear indicator of its presence in the molecule.

Application of LC-MS in Reaction Optimization

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. In the context of reactions involving "this compound," LC-MS is an invaluable tool for reaction monitoring and optimization. By taking small aliquots from the reaction mixture at different time points, the consumption of the starting material and the formation of products and byproducts can be tracked. This allows chemists to optimize reaction conditions such as temperature, reaction time, and catalyst loading to maximize the yield of the desired product.

X-Ray Diffraction for Solid-State Structure Determination

While NMR and mass spectrometry provide detailed information about the structure and connectivity of a molecule in the solution or gas phase, X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in the solid state.

If "this compound" can be obtained as a single crystal of suitable quality, X-ray crystallography would provide definitive proof of its structure. This technique would yield precise bond lengths, bond angles, and torsion angles, offering an unparalleled level of structural detail. Furthermore, the crystal packing arrangement, which is determined by intermolecular forces, can also be elucidated. This information is crucial for understanding the physical properties of the compound, such as its melting point and solubility. To date, no public records of a single-crystal X-ray diffraction study on this specific compound are available.

Crystal Structure Analysis of Derivatives and Intermediates

This data is crucial for:

Confirming Molecular Structure: Unambiguously verifying the connectivity of atoms and the stereochemistry of the molecule.

Understanding Conformation: Determining the preferred spatial orientation of the molecule's substituents, such as the rotation of the phenyl ring relative to the acetonitrile group.

Identifying Polymorphs: Different crystalline forms (polymorphs) of the same compound can exhibit distinct physical properties. Crystallography is essential for identifying and characterizing these different forms.

While specific data for the title compound is unavailable, analysis of related structures, such as bromo-substituted aromatic compounds, provides insight into the expected crystallographic parameters. For instance, studies on various bromo-derivatives reveal how the presence and position of the bromine atom influence the crystal lattice. In one study, the bromination of 2,2-diphenyl-1-picrylhydrazyl (DPPH) led to several derivatives whose crystal structures were determined, showing how different substitution patterns result in varied crystallographic space groups and unit cell dimensions semanticscholar.org.

Table 1: Illustrative Crystallographic Data for an Exemplary Bromo-Substituted Aromatic Hydrazine (Br-DPPH-H) semanticscholar.org

| Parameter | Value |

|---|---|

| Chemical Formula | C18H13BrN6O4 |

| Crystal System | Orthorhombic |

| Space Group | P212121 |

| a (Å) | 8.6541(3) |

| b (Å) | 12.8953(5) |

| c (Å) | 17.2913(7) |

| Volume (ų) | 1927.93(12) |

Understanding Intermolecular Interactions and Packing Arrangements

The way molecules arrange themselves in a crystal, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. These forces, though weaker than covalent bonds, collectively determine the stability and physical properties of the crystalline material. For this compound, key interactions would likely include:

Van der Waals Forces: These are ubiquitous attractive or repulsive forces between molecules.

Dipole-Dipole Interactions: Arising from the permanent dipoles of the nitrile group (C≡N) and the carbon-bromine (C-Br) bond.

Hydrogen Bonding: Weak C-H···N hydrogen bonds involving the acetonitrile nitrogen as an acceptor and aromatic or methyl protons as donors are possible.

Halogen Bonding: The bromine atom can act as a Lewis acid, interacting with electron-rich atoms like the nitrile nitrogen.

π-π Stacking: Interactions between the aromatic rings of adjacent molecules.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Vibrational Analysis and Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its distinct structural features.

Nitrile (C≡N) Stretch: This group displays a sharp, intense absorption band typically in the range of 2220-2260 cm⁻¹. This peak is often a clear diagnostic feature for the presence of a nitrile.

Aromatic C-H Stretch: These absorptions appear above 3000 cm⁻¹.

Aliphatic C-H Stretch: The methyl (CH₃) and methylene (CH₂) groups will show stretching vibrations in the 2850-3000 cm⁻¹ region.

Aromatic C=C Bending: The vibrations of the benzene ring typically produce a series of sharp bands in the 1450-1600 cm⁻¹ region.

C-Br Stretch: The carbon-bromine bond vibration is expected to appear in the far-infrared region, typically between 500 and 600 cm⁻¹.

While a specific spectrum for the title compound is not available, data from related molecules such as 2-bromobenzyl cyanide and various substituted toluenes can provide expected frequency ranges. nih.govchemicalbook.com A normal coordinate analysis can be performed to assign the observed vibrational frequencies to specific molecular motions, providing a deeper understanding of the molecule's vibrational properties. nih.gov

Table 2: Typical Infrared Absorption Frequencies for Functional Groups in this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretching | 3000 - 3100 | Variable |

| Aliphatic C-H (CH₃, CH₂) | Stretching | 2850 - 3000 | Medium |

| Nitrile (C≡N) | Stretching | 2220 - 2260 | Sharp, Medium-Strong |

| Aromatic C=C | Ring Bending | 1450 - 1600 | Variable, often sharp |

| C-Br | Stretching | 500 - 600 | Medium-Strong |

Electronic Transitions and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher-energy excited state. The wavelengths of absorption are characteristic of the molecule's chromophores—the parts of the molecule that absorb light.

For this compound, the primary chromophore is the substituted benzene ring. The absorption spectrum is expected to show bands corresponding to π → π* transitions within the aromatic system. The position and intensity of these bands are influenced by the substituents on the ring.

Auxochromes: The methyl (-CH₃) and bromo (-Br) groups act as auxochromes, modifying the absorption characteristics of the benzene chromophore. They typically cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) compared to unsubstituted benzene.

Solvent Effects: The polarity of the solvent can also influence the position of the absorption maxima.

Studies on related compounds, such as parachloro benzyl (B1604629) cyanide (PCBC), have identified the main absorption bands and analyzed their vibronic structure. For PCBC, the origin of the electronic transition was identified around 36,155 cm⁻¹ (approximately 276 nm) in the solid state. ias.ac.in The spectrum of this compound is expected to show similar absorption features in this region of the UV spectrum, characteristic of a substituted benzene derivative.

Computational and Theoretical Studies on 2 5 Bromo 2 Methylphenyl Acetonitrile and Its Transformations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure and properties of molecules. By approximating the many-electron Schrödinger equation, DFT allows for the accurate calculation of molecular properties at a manageable computational cost.

DFT calculations are instrumental in determining the optimized geometry of 2-(5-Bromo-2-methylphenyl)acetonitrile, corresponding to the minimum energy conformation of the molecule. These calculations reveal crucial information about bond lengths, bond angles, and dihedral angles, which are fundamental to understanding its three-dimensional structure.

The electronic properties of the molecule are further illuminated by analyzing the distribution of electron density. Molecular Electrostatic Potential (MEP) maps, generated through DFT, visualize the regions of positive and negative electrostatic potential on the molecular surface. For this compound, the MEP would likely show a region of negative potential (electron-rich) around the nitrogen atom of the nitrile group and the bromine atom, indicating their susceptibility to electrophilic attack. Conversely, regions of positive potential (electron-poor) would be expected around the hydrogen atoms.

Energetic properties such as the total energy, enthalpy, and Gibbs free energy of the molecule in its ground state can be precisely calculated. These values are essential for determining the molecule's stability and for calculating the thermodynamics of potential reactions.

Table 1: Calculated Energetic Properties of a Substituted Phenylacetonitrile (B145931) Derivative (Illustrative Example)

| Property | Value |

| Total Energy | -2345.67 Hartree |

| Enthalpy | -2345.58 Hartree |

| Gibbs Free Energy | -2345.62 Hartree |

Note: The values presented are hypothetical and representative of what would be obtained for a similar molecule using DFT calculations.

A significant application of DFT is the prediction of various spectroscopic properties, which can be compared with experimental data to validate the computational model.

Infrared (IR) Spectroscopy: By calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated. For this compound, characteristic vibrational modes would include the C≡N stretch of the nitrile group, C-H stretching vibrations of the aromatic ring and the methyl group, and the C-Br stretching vibration. The calculated frequencies are often scaled to better match experimental values.

Nuclear Magnetic Resonance (NMR) Spectroscopy: DFT can also be used to predict the chemical shifts of ¹H and ¹³C atoms. These calculations are highly sensitive to the electronic environment of each nucleus and provide valuable information for structural elucidation.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups in a Brominated Aromatic Nitrile (Illustrative Example)

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| Nitrile (C≡N) | Stretching | ~2250 |

| Aromatic C-H | Stretching | ~3050-3100 |

| Methyl C-H | Stretching | ~2950-3000 |

| C-Br | Stretching | ~500-600 |

Note: These are typical frequency ranges and the exact values would be determined by specific DFT calculations.

DFT is a powerful tool for exploring the mechanisms of chemical reactions. For transformations involving this compound, such as nucleophilic substitution at the benzylic position or reactions involving the nitrile group, DFT can be used to map out the potential energy surface.

This involves identifying the structures of reactants, products, and any intermediates, as well as the transition states that connect them. The energy of the transition state determines the activation energy of the reaction, which is a critical factor in determining the reaction rate. By locating the transition state structure and calculating its vibrational frequencies, it can be confirmed that it represents a true saddle point on the potential energy surface (characterized by one imaginary frequency).

For instance, in a cyanide-catalyzed benzoin condensation, DFT has been used to investigate multiple possible pathways and identify the rate-determining step by calculating the activation free energy barriers for each transition state. researchgate.net

Molecular Orbital Theory and Reactivity Indices

Molecular Orbital (MO) theory provides a complementary perspective to DFT, focusing on the orbitals that electrons occupy and their energies. This framework is particularly useful for understanding chemical reactivity.

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). unl.edu The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital to which the molecule is most likely to accept electrons, acting as an electrophile.

The energy of the HOMO is related to the ionization potential, while the energy of the LUMO is related to the electron affinity. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.

For this compound, the HOMO is likely to be a π-orbital associated with the substituted benzene (B151609) ring, while the LUMO would be a π*-orbital. The distribution of these orbitals across the molecule indicates the most probable sites for electrophilic and nucleophilic attack.

Table 3: Frontier Molecular Orbital Energies of a Substituted Toluene (B28343) (Illustrative Example)

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: These values are representative and would be specifically calculated for the target molecule.

Based on the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the electrophilic and nucleophilic character of a molecule.

Electronegativity (χ): Represents the ability of a molecule to attract electrons. It is calculated as the negative of the chemical potential (μ).

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. A harder molecule has a larger HOMO-LUMO gap.

Global Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons.

Global Nucleophilicity Index (N): This descriptor measures the electron-donating ability of a molecule.

These indices provide a quantitative scale for comparing the reactivity of different molecules. For instance, studies on substituted phenyl derivatives have shown how different functional groups can modulate the electrophilicity and nucleophilicity of the aromatic system. nih.gov

Table 4: Calculated Reactivity Indices for a Brominated Phenyl Compound (Illustrative Example)

| Descriptor | Formula | Calculated Value (eV) |

| Electronegativity (χ) | -(E_HOMO + E_LUMO)/2 | 3.85 |

| Chemical Hardness (η) | (E_LUMO - E_HOMO)/2 | 2.65 |

| Global Electrophilicity (ω) | χ²/2η | 2.79 |

| Global Nucleophilicity (N) | E_HOMO(Nucleophile) - E_HOMO(Tetracyanoethylene) | 3.50 |

Note: The formulas and values are based on established theoretical chemistry principles and are illustrative for a similar compound.

Molecular Dynamics and Conformational Analysis

The conformational landscape of this compound, a molecule characterized by a substituted benzene ring attached to a flexible acetonitrile (B52724) side chain, is of significant interest for understanding its reactivity and interactions. Molecular dynamics (MD) simulations and conformational analysis provide powerful tools to explore the molecule's dynamic behavior.

The primary source of intramolecular flexibility in this compound arises from the rotation around the single bond connecting the phenyl ring and the acetonitrile group. The presence of a methyl group at the ortho position and a bromine atom at the meta position introduces steric and electronic effects that influence the rotational energy landscape.

Computational studies on analogous substituted aromatic systems have demonstrated that the rotational barrier can be quantified using techniques like Density Functional Theory (DFT). researchgate.netnih.gov By calculating the energy of the molecule at various dihedral angles of the rotating bond, a potential energy surface can be generated, revealing the most stable conformations and the energy required to transition between them. For this compound, the rotation is expected to be hindered by the ortho-methyl group, leading to distinct energy minima.

Molecular dynamics simulations can further elucidate the dynamic nature of this flexibility. By simulating the molecule's movement over time, it is possible to observe the frequency and duration of residence in different conformational states. These simulations can reveal how the interplay of steric hindrance and electronic interactions governs the molecule's preferred shapes. nih.govbiorxiv.org

Table 1: Hypothetical Rotational Barriers for the C-C Bond between the Phenyl Ring and Acetonitrile Group in this compound and Related Analogues, Calculated Using DFT.

| Compound | Substituents | Calculated Rotational Barrier (kcal/mol) |

| Phenylacetonitrile | None | 2.5 |

| 2-Methylphenylacetonitrile | 2-Methyl | 5.8 |

| 5-Bromophenylacetonitrile | 5-Bromo | 3.1 |

| This compound | 2-Methyl, 5-Bromo | 6.5 |

Note: The data in this table is hypothetical and for illustrative purposes, based on general principles of steric and electronic effects on rotational barriers in substituted aromatic compounds.

The surrounding solvent environment can significantly influence the conformational preferences of a molecule. researchgate.net For this compound, the polarity of the solvent can affect the relative energies of its different conformers. In polar solvents, conformations with a larger dipole moment may be stabilized, while nonpolar solvents might favor less polar conformations.

Molecular dynamics simulations incorporating explicit solvent molecules are a valuable tool for studying these effects. By surrounding the solute molecule with a box of solvent molecules, the simulations can capture the specific interactions, such as hydrogen bonding and dipole-dipole interactions, that influence conformational equilibrium. nih.gov Quantum mechanical calculations can also be employed to investigate the impact of the solvent on the molecule's electronic structure and, consequently, its preferred geometry. researchgate.net

Table 2: Hypothetical Conformational Population of this compound in Different Solvents at Room Temperature, as Determined by Molecular Dynamics Simulations.

| Solvent | Dielectric Constant | Population of Conformer A (%) | Population of Conformer B (%) |

| Hexane | 1.9 | 65 | 35 |

| Dichloromethane | 9.1 | 55 | 45 |

| Acetonitrile | 37.5 | 40 | 60 |

| Water | 80.1 | 30 | 70 |

Note: The data in this table is hypothetical and for illustrative purposes, demonstrating the potential influence of solvent polarity on conformational populations.

Quantitative Structure-Activity Relationships (QSAR) for Analogous Systems

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical correlation between the structural or physicochemical properties of a series of compounds and their chemical reactivity. researchgate.net For derivatives of this compound, computational descriptors can be calculated to quantify various molecular properties. These descriptors can include:

Electronic Descriptors: Such as atomic charges, frontier molecular orbital energies (HOMO and LUMO), and electrostatic potential maps. These can provide insights into the nucleophilic or electrophilic character of different parts of the molecule. nih.gov

Steric Descriptors: Like molecular volume, surface area, and specific steric parameters (e.g., Taft's Es). These are crucial for understanding how the size and shape of substituents affect reaction rates.

Topological Descriptors: Which describe the connectivity and branching of the molecule.

By correlating these descriptors with experimentally determined reaction rates or equilibrium constants for a series of related compounds, a predictive QSRR model can be developed. Such models can help in understanding the factors that govern reactivity and in designing new derivatives with desired chemical properties.

Recent advances in machine learning have enabled the development of sophisticated models for predicting the outcomes of chemical reactions, including synthetic efficiency or yield. acs.orgucla.educhemrxiv.orgnih.gov These models can be trained on large datasets of chemical reactions, learning the complex relationships between the structures of reactants, reagents, and the resulting yield.

For derivatives of this compound, a predictive model for synthetic efficiency could be built by:

Data Collection: Assembling a dataset of reactions involving substituted phenylacetonitriles, including information on the specific reactants, catalysts, solvents, and the corresponding reaction yields.

Feature Engineering: Representing the molecules and reaction conditions using molecular fingerprints or calculated descriptors.

Model Training: Using machine learning algorithms, such as random forests or neural networks, to train a model that can predict the reaction yield based on the input features. rsc.org

Such a model could be a valuable tool for optimizing reaction conditions and for prioritizing the synthesis of new derivatives with a higher probability of successful and efficient synthesis.

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes

The future of chemical synthesis is intrinsically linked to the principles of sustainability and efficiency. For a valuable building block like 2-(5-Bromo-2-methylphenyl)acetonitrile, research is pivoting towards greener synthetic methodologies that minimize waste, reduce energy consumption, and utilize less hazardous materials.

Traditional methods for the synthesis of this compound often rely on hazardous reagents such as elemental bromine for aromatic bromination and toxic alkali metal cyanides for introducing the nitrile group. Emerging research seeks to replace these with safer, more environmentally benign alternatives.

One promising green approach for bromination involves the use of bromide/bromate couples (e.g., NaBr/NaBrO₃) in aqueous media. rsc.orgrsc.org This system generates bromine in situ, avoiding the handling and transport of highly corrosive and toxic liquid bromine. rsc.org Other sustainable methods under investigation include the use of sodium bromide with an oxidant like hydrogen peroxide, which produces water as the only byproduct. scribd.com For the acetonitrile (B52724) synthesis, future routes are exploring cyanide-free reagents or safer cyanide sources. numberanalytics.com For instance, the development of biocatalytic methods using enzymes like nitrilases could offer a highly selective and green pathway for nitrile transformations under mild conditions. researchgate.net Furthermore, the adoption of continuous flow chemistry, utilizing micro-reactors, presents a significant advance. This technology can improve reaction safety, control, and yield for the cyanation of the corresponding benzyl (B1604629) halide, minimizing waste and operational hazards. scispace.com

Table 1: Comparison of Traditional vs. Green Synthetic Approaches

| Synthetic Step | Traditional Method | Emerging Green Alternative | Key Advantages |

|---|---|---|---|

| Bromination | Liquid Bromine (Br₂) | In situ generation from NaBr/NaBrO₃ or NaBr/H₂O₂ in water | Avoids handling of toxic liquid bromine; uses safer reagents; aqueous solvent. rsc.orgscribd.com |

| Cyanation | Sodium/Potassium Cyanide (NaCN/KCN) | Cyanide-free sources (e.g., acetone (B3395972) cyanohydrin); Biocatalysis (Nitrilases); Flow Chemistry | Reduces toxicity and safety risks; biodegradable catalysts; enhanced process safety and control. numberanalytics.comresearchgate.netscispace.com |

Catalysis is at the forefront of creating more efficient and selective chemical transformations. Future synthetic routes for this compound are expected to benefit from novel catalytic systems that can reduce reaction times, lower catalyst loadings, and improve yields.

A significant area of innovation is the direct C-H activation for bromination. Advanced catalytic systems, such as those based on ruthenium, are being developed to enable the regioselective bromination of aromatic C-H bonds, potentially offering a more direct route to the target molecule and bypassing traditional electrophilic aromatic substitution pathways that may require protecting groups. nih.gov Copper-catalyzed oxidative bromination represents another efficient catalytic alternative. researchgate.net

For the cyanation step, recent breakthroughs in catalysis offer compelling future directions. Dual photoredox-nickel catalysis has emerged as a powerful method for the cyanation of aryl halides under exceptionally mild, room-temperature conditions using visible light. chinesechemsoc.org This approach avoids harsh reagents and conditions. Similarly, the development of air-tolerant nickel catalysts that use green reductants like polymethylhydrosiloxane (B1170920) (PMHS) simplifies procedures by eliminating the need for inert atmospheres and gloveboxes. acs.org Advanced palladium-based catalyst systems also continue to evolve, enabling the efficient cyanation of aryl halides at very low catalyst loadings and under mild aqueous conditions. organic-chemistry.orgacs.org

Exploration of New Applications as a Synthon

The molecular architecture of this compound, featuring a reactive nitrile group and a versatile brominated aromatic ring, makes it an ideal synthon for the construction of more complex molecules. Future research will focus on leveraging these functionalities in previously underexplored transformations and for the creation of novel materials.

While the compound is already used in substitution and cross-coupling reactions, there is significant potential for its application in more sophisticated and atom-economical reactions. A major emerging avenue is its use in multicomponent reactions (MCRs). MCRs allow for the synthesis of complex products in a single step from three or more reactants, aligning with the principles of green chemistry. nih.gov The nitrile and aryl bromide moieties of this compound could be harnessed in novel MCRs to rapidly assemble diverse libraries of heterocyclic compounds, which are of high interest in medicinal chemistry. mdpi.comrug.nl

Furthermore, the nitrile group can participate in cycloaddition reactions to form various five- and six-membered heterocycles, such as pyrimidines, imidazoles, and thiazoles. sciepub.comcem.com Exploring its reactivity in such transformations could lead to the discovery of novel molecular scaffolds for drug discovery and other applications.

The unique electronic and structural features of this compound make it a promising candidate for the design of advanced functional materials. The aromatic core, functionalized with a polar nitrile group and a reactive bromine atom, can be incorporated into polymers and organic electronic materials.

The bromine atom serves as a convenient handle for post-polymerization modification or for incorporation into conjugated polymers via cross-coupling reactions like Suzuki or Stille coupling. Such polymers are central to the development of organic electronics, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The nitrile group can influence the electronic properties of these materials and can also be used as a site for coordination to metal centers, opening possibilities for the creation of novel metal-organic frameworks (MOFs) with unique catalytic or gas-storage properties.

Advanced Mechanistic Investigations

A deeper, fundamental understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and designing new ones. Future research will increasingly rely on advanced computational and experimental techniques to probe the intricacies of its reactivity.

Computational chemistry, particularly Density Functional Theory (DFT), is poised to play a pivotal role. rsc.org DFT calculations can be employed to investigate the regioselectivity of the bromination of 2-methylphenylacetonitrile. By modeling the reaction pathways and analyzing the stability of intermediates and transition states, researchers can gain insight into why bromination preferentially occurs at the 5-position. mdpi.com Such computational studies can elucidate the electronic and steric factors that govern the reaction's outcome, providing a predictive framework for related substrates. puce.edu.ecnih.govajpchem.org

Similarly, for its subsequent reactions, mechanistic studies are needed. For example, investigating its participation in complex catalytic cycles, such as the aforementioned photoredox-nickel catalyzed cyanation, can help optimize catalyst design and reaction conditions. chinesechemsoc.org Combining computational modeling with experimental kinetic studies can provide a comprehensive picture of the reaction mechanism, including the roles of ligands, additives, and solvent effects, ultimately enabling more rational and efficient synthesis design. researchgate.net

In-Situ Spectroscopic Studies of Reactions

Traditional chemical synthesis often relies on offline analytical methods, which involve taking samples from a reaction for analysis. pharmoutsourcing.com This approach, while reliable, does not provide real-time information about the reaction's progress and can miss the formation of unstable or transient intermediates. pharmoutsourcing.com The adoption of in-situ spectroscopic techniques, a cornerstone of Process Analytical Technology (PAT), offers a powerful solution to overcome these limitations. mt.com

By integrating spectroscopic probes directly into the reaction vessel, chemists can monitor key reaction parameters continuously and in real-time. youtube.com For the synthesis of this compound, which may involve steps like cyanomethylation, in-situ Fourier Transform Infrared (FTIR) spectroscopy could prove invaluable. nih.govresearchgate.net This technique can track the concentration of reactants, intermediates, and the final product by identifying their unique vibrational frequencies in the infrared spectrum. youtube.com For instance, the disappearance of a starting material's characteristic peak and the appearance of the nitrile (C≡N) stretch of the product can be monitored to determine reaction kinetics and endpoint. youtube.com

Raman spectroscopy is another powerful PAT tool that could be applied, as it is often insensitive to the presence of water and can provide complementary information to FTIR. pharmtech.com The ability to collect real-time data allows for a more profound understanding of the reaction mechanism, identifying potential bottlenecks or side reactions as they occur. nih.gov This detailed process understanding is crucial for optimizing reaction conditions to improve yield, purity, and safety. mt.com

| Spectroscopic Technique | Information Gained for Synthesis of this compound | Potential Benefits |

| In-Situ FTIR | Real-time concentration profiles of reactants, intermediates, and product. Identification of transient species. | Precise determination of reaction endpoint, improved understanding of kinetics and mechanism, detection of unexpected side reactions. nih.govyoutube.com |

| Raman Spectroscopy | Complementary vibrational information, often with less interference from aqueous media. pharmtech.com | Enhanced process control, especially in aqueous or multiphasic reaction systems. |

| UV-Vis Spectroscopy | Monitoring of chromophoric species, such as organometallic intermediates in coupling reactions. | Insight into catalyst behavior and reaction pathways involving colored compounds. |

Deeper Computational Modeling of Complex Reaction Systems

Complementing experimental studies, computational modeling is emerging as a critical tool for unraveling complex reaction mechanisms at a molecular level. Density Functional Theory (DFT) and other computational methods can be used to model the reaction pathways for the synthesis of this compound. These models can elucidate transition state structures, calculate activation energies, and predict reaction kinetics, providing insights that are often difficult to obtain through experimentation alone.

For example, in a potential palladium-catalyzed cyanation reaction to introduce the acetonitrile group, computational modeling could be used to:

Investigate the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle.

Evaluate the effect of different ligands on the catalyst's activity and selectivity.

Predict the most likely side products and the conditions under which they might form.

By simulating the reaction environment, including solvent effects, chemists can screen potential catalysts and reaction conditions in silico, saving significant time and resources in the laboratory. The synergy between in-situ spectroscopic data and computational models provides a powerful framework for developing a comprehensive understanding of the reaction system, leading to more robust and efficient synthetic processes.

Integration with Flow Chemistry and Automation for Scalable Synthesis

The principles of continuous manufacturing, particularly flow chemistry, coupled with automation, are set to revolutionize the synthesis of pharmaceutical intermediates like this compound. This approach offers significant advantages over traditional batch processing in terms of safety, efficiency, and scalability.

Continuous Flow Processes for Production of Intermediates

In a continuous flow process, reactants are continuously pumped through a network of tubes and reactors, where the reaction occurs. This setup offers superior heat and mass transfer compared to large batch reactors, allowing for better control over reaction parameters such as temperature and pressure. For reactions that are highly exothermic or involve hazardous reagents, flow chemistry provides a much safer operating environment due to the small reaction volumes at any given time.

| Parameter | Batch Processing | Continuous Flow Processing | Advantages for this compound Synthesis |

| Heat Transfer | Limited by surface area-to-volume ratio. | Excellent due to high surface area-to-volume ratio. | Improved safety for exothermic steps, precise temperature control for selectivity. |

| Mass Transfer | Can be slow, especially in multiphasic systems. | Rapid due to small diffusion distances. | Faster reaction rates, improved yields, and better mixing of reagents. |

| Scalability | Often requires re-optimization of conditions. | Achieved by running the process for a longer duration ("scaling out"). | More straightforward and predictable scale-up from laboratory to production. |

| Safety | Large volumes of hazardous materials. | Small hold-up volume, minimizing risk. | Enhanced safety when using potentially hazardous reagents like cyanides. |

Automated Reaction Screening and Optimization

Automation plays a crucial role in modern chemical development by enabling high-throughput screening and optimization of reaction conditions. Automated platforms can perform a large number of experiments in parallel, systematically varying parameters such as temperature, catalyst loading, solvent, and reactant ratios.

For the synthesis of this compound, an automated system could be used to rapidly identify the optimal conditions for key steps, such as the bromination of 2-methylphenylacetonitrile or the cyanation of a suitable precursor. These systems often incorporate online analytics, such as HPLC or mass spectrometry, to provide real-time feedback on the outcome of each experiment. This data-rich approach, often combined with Design of Experiments (DoE) software, allows for the rapid construction of process models and the identification of optimal operating conditions with minimal human intervention. The integration of automated optimization with continuous flow systems creates a powerful platform for the rapid development of robust, efficient, and scalable synthetic processes for valuable chemical intermediates.

Q & A

Q. What are the common synthetic routes for preparing 2-(5-Bromo-2-methylphenyl)acetonitrile, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves bromination of a precursor (e.g., 2-methylphenylacetonitrile) using reagents like NBS (N-bromosuccinimide) under radical initiation or electrophilic substitution conditions . Solvent choice (e.g., acetonitrile or DMF) and temperature (40–80°C) critically affect regioselectivity and yield. For example, polar aprotic solvents enhance bromine electrophilicity, favoring substitution at the 5-position of the phenyl ring. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate) is standard .

Q. How does the nitrile group in this compound influence its reactivity in nucleophilic substitution or cross-coupling reactions?

- Methodological Answer : The nitrile group acts as an electron-withdrawing moiety, activating the aromatic ring for electrophilic substitution and stabilizing intermediates in SNAr (nucleophilic aromatic substitution) reactions. In cross-coupling (e.g., Suzuki-Miyaura), the bromine atom serves as a leaving group, enabling Pd-catalyzed coupling with boronic acids. Reaction optimization requires anhydrous conditions, ligands like Pd(PPh₃)₄, and bases such as K₂CO₃ .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., bromine at C5, methyl at C2).

- IR Spectroscopy : A strong C≡N stretch near 2240 cm⁻¹ verifies the nitrile group .

- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation (expected m/z: 224.03 [M+H]⁺) .

- X-ray Crystallography : For solid-state structure determination; SHELX programs refine crystallographic data .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during the synthesis of this compound?

- Methodological Answer :

- Temperature Control : Lower temperatures (≤50°C) reduce radical side reactions during bromination.

- Catalyst Screening : Use Lewis acids (e.g., FeCl₃) to direct bromination to the desired position.

- In Situ Monitoring : Employ HPLC or TLC to track reaction progress and adjust stoichiometry dynamically .

Q. How can researchers resolve contradictions in spectral data (e.g., NMR splitting patterns) for structural confirmation?

- Methodological Answer :

- DFT Calculations : Compare experimental ¹³C NMR shifts with computed values (using software like Gaussian) to validate the proposed structure.

- 2D NMR : Utilize HSQC and HMBC to assign coupling interactions and confirm substituent positions.

- Crystallographic Refinement : Use SHELXL for high-resolution X-ray data to resolve ambiguities .

Q. What strategies are effective for studying the biological interactions of this compound with enzyme targets?

- Methodological Answer :

- Molecular Docking : Simulate binding affinities with proteins (e.g., kinases) using AutoDock Vina; focus on halogen bonding between bromine and active-site residues.

- Enzyme Assays : Measure IC₅₀ values in inhibition studies (e.g., for cancer-related enzymes) under physiologically relevant pH and temperature .

Q. How can this compound serve as an intermediate in designing bioactive molecules?

- Methodological Answer :

- Functionalization : Convert the nitrile to amines (via reduction) or carboxylic acids (via hydrolysis) for SAR studies.

- Fragment-Based Drug Design : Use the bromine atom for late-stage diversification via cross-coupling to introduce pharmacophores (e.g., aryl groups for kinase inhibitors) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products